molecular formula C6H10Cl2N2O2S B13471851 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride

Katalognummer: B13471851
Molekulargewicht: 245.13 g/mol
InChI-Schlüssel: LKIANMLAHFHTIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes a thiazole ring, making it a valuable molecule in synthetic chemistry and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride can be achieved through several methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in different solvents such as water, acetic acid, DMF, and ethanol. The reaction is facilitated by bases like sodium acetate, sodium carbonate, and triethylamine . Another method involves the condensation of dihydrothiazolone with aromatic or heterocyclic aldehydes in an aqueous sodium carbonate solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents and bases, as well as the reaction temperature and time, are crucial factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring in its structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride is unique due to its specific thiazole ring position and the presence of the dihydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H10Cl2N2O2S

Molekulargewicht

245.13 g/mol

IUPAC-Name

2-amino-3-(1,3-thiazol-2-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H8N2O2S.2ClH/c7-4(6(9)10)3-5-8-1-2-11-5;;/h1-2,4H,3,7H2,(H,9,10);2*1H

InChI-Schlüssel

LKIANMLAHFHTIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)CC(C(=O)O)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.